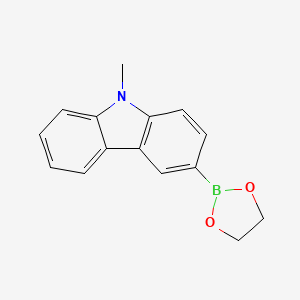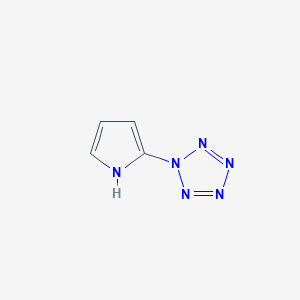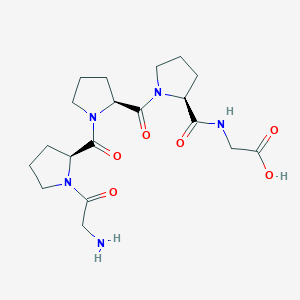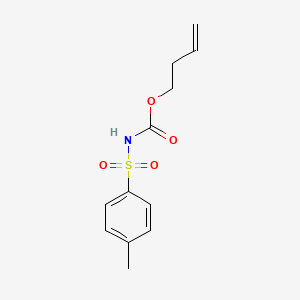![molecular formula C21H16N2 B12528110 4-[2-(4-Anilinophenyl)ethenyl]benzonitrile CAS No. 676357-31-6](/img/structure/B12528110.png)
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile is an organic compound with a complex structure that includes an aniline group, a phenyl group, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Anilinophenyl)ethenyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: Aniline is reacted with a suitable halogenated benzene derivative under basic conditions to form the aniline-substituted benzene.
Ethenylation: The aniline-substituted benzene is then subjected to a Heck reaction with a suitable vinyl halide to introduce the ethenyl group.
Nitrile Introduction: Finally, the compound is reacted with a cyanating agent, such as copper(I) cyanide, to introduce the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Anilinophenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Cyanophenyl)ethenyl]benzonitrile
- 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile
- 4-[2-(4-Chlorophenyl)ethenyl]benzonitrile
Uniqueness
4-[2-(4-Anilinophenyl)ethenyl]benzonitrile is unique due to the presence of the aniline group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
676357-31-6 |
|---|---|
Molecular Formula |
C21H16N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[2-(4-anilinophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C21H16N2/c22-16-19-10-8-17(9-11-19)6-7-18-12-14-21(15-13-18)23-20-4-2-1-3-5-20/h1-15,23H |
InChI Key |
IILNTNKDLMKKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)

![4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12528048.png)



![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)






